Cas no 2649023-31-2 (7-isocyanato-1H-indazole)

7-isocyanato-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 7-isocyanato-1H-indazole
- 2649023-31-2
- EN300-1843796
-
- インチ: 1S/C8H5N3O/c12-5-9-7-3-1-2-6-4-10-11-8(6)7/h1-4H,(H,10,11)
- InChIKey: BGDVOYYQVUKSAT-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1=CC=CC2C=NNC=21
計算された属性
- せいみつぶんしりょう: 159.043261791g/mol
- どういたいしつりょう: 159.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.1Ų
7-isocyanato-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843796-0.1g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1843796-0.25g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1843796-0.5g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1843796-0.05g |
7-isocyanato-1H-indazole |
2649023-31-2 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1843796-2.5g |
7-isocyanato-1H-indazole |
2649023-31-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1843796-5.0g |
7-isocyanato-1H-indazole |
2649023-31-2 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1843796-1g |
7-isocyanato-1H-indazole |
2649023-31-2 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1843796-5g |
7-isocyanato-1H-indazole |
2649023-31-2 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1843796-1.0g |
7-isocyanato-1H-indazole |
2649023-31-2 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1843796-10g |
7-isocyanato-1H-indazole |
2649023-31-2 | 10g |
$3622.0 | 2023-09-19 |
7-isocyanato-1H-indazole 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
7-isocyanato-1H-indazoleに関する追加情報
7-Isocyanato-1H-Indazole: A Comprehensive Overview
The compound 7-isocyanato-1H-indazole, identified by the CAS number CAS No. 2649023-31-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system. The presence of an isocyanato group at the 7-position of the indazole ring imparts unique chemical properties, making it a valuable compound for various applications in drug discovery, materials science, and organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 7-isocyanato-1H-indazole. Researchers have employed a variety of strategies, including transition metal-catalyzed coupling reactions and multicomponent synthesis, to construct this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize 7-isocyanato-1H-indazole with high yield and purity. This approach not only highlights the versatility of transition metal catalysis but also underscores the importance of sustainable synthetic practices in modern organic chemistry.
The structural uniqueness of 7-isocyanato-1H-indazole lies in its ability to act as a versatile building block in organic synthesis. The isocyanato group (-N=C=O) is a highly reactive functional group that can undergo various transformations, such as nucleophilic addition, cycloaddition, and condensation reactions. These reactions make it possible to incorporate 7-isocyanato-1H-indazole into larger molecular frameworks, enabling the creation of complex structures with potential biological activity.
In the realm of drug discovery, 7-isocyanato-1H-indazole has shown promise as a lead compound for developing novel therapeutic agents. Its ability to modulate protein-protein interactions (PPIs) has been explored in recent studies. For example, researchers have reported that derivatives of 7-isocyanato-1H-indazole can inhibit specific PPIs involved in cancer progression, offering a new avenue for anticancer drug development. These findings highlight the potential of this compound as a scaffold for designing selective and potent inhibitors.
Beyond its role in drug discovery, 7-isocyanato-1H-indazole has also found applications in materials science. Its aromaticity and conjugated system make it an attractive candidate for use in organic electronics. Recent research has focused on incorporating this compound into semiconducting materials for applications such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The electronic properties of 7-isocyanato-1H-indazole, including its band gap and charge transport characteristics, have been thoroughly investigated using computational methods and experimental techniques.
The synthesis and characterization of 7-isocyanato-1H-indazole have been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide critical insights into the molecular structure and reactivity of the compound, enabling researchers to optimize its synthesis and explore its applications further.
In conclusion, 7-isocyanato-1H-indazole, with its unique chemical properties and versatile reactivity, continues to be an area of active research across multiple disciplines. From drug discovery to materials science, this compound offers immense potential for developing innovative solutions to pressing scientific challenges. As research progresses, it is anticipated that new applications and synthetic strategies for CAS No. 2649023-31-2 will emerge, further solidifying its importance in contemporary chemistry.
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